

Unveiling Molecular Architecture: A Comparative Guide to the Crystallography of Phenyl-Pyrazole Derivatives

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Compound of Interest

Compound Name:	4-Iodo-5-methyl-1-phenyl-1H-pyrazole
CAS No.:	342405-19-0
Cat. No.:	B1621561

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, a compound's three-dimensional structure is a critical determinant of its function. For the pyrazole class of heterocyclic compounds, which are integral to many pharmaceuticals, understanding their precise atomic arrangement is paramount for rational drug design and development. This guide focuses on the crystallographic analysis of **4-iodo-5-methyl-1-phenyl-1H-pyrazole**, a molecule of interest for further chemical exploration.

While a definitive, publicly available crystal structure for **4-iodo-5-methyl-1-phenyl-1H-pyrazole** has yet to be reported, this guide provides a comprehensive framework for its determination. We will delve into the established methodologies for single-crystal X-ray diffraction and present a comparative analysis of structurally related pyrazole derivatives. This approach offers valuable insights into the potential solid-state conformation of the target molecule and equips researchers with the necessary protocols to elucidate its structure.

The Pivotal Role of Crystal Structure in Drug Discovery

The precise knowledge of a molecule's crystal structure, obtainable through techniques like single-crystal X-ray diffraction, provides invaluable information for drug development[1][2]. It allows for the accurate determination of molecular geometry, including bond lengths and angles, as well as intermolecular interactions[1][3]. This detailed structural understanding is crucial for:

- Structure-Activity Relationship (SAR) Studies: Correlating a molecule's 3D shape with its biological activity to design more potent and selective drugs.
- Pharmacophore Modeling: Identifying the key structural features responsible for a drug's interaction with its biological target.
- Polymorph Screening: Characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability[1].
- Absolute Configuration Determination: Unambiguously assigning the stereochemistry of chiral centers, a critical aspect of drug safety and efficacy[1].

The Quest for the Crystal Structure of 4-iodo-5-methyl-1-phenyl-1H-pyrazole

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield an experimentally determined crystal structure for **4-iodo-5-methyl-1-phenyl-1H-pyrazole**. The compound is listed in chemical databases such as PubChem, providing computed properties and a 2D structure, but no crystallographic data is available[4].

The absence of this data presents an opportunity for original research. The following section outlines a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of a novel small molecule like **4-iodo-5-methyl-1-phenyl-1H-pyrazole**.

Experimental Protocol: From Powder to Precision Structure

The determination of a molecule's crystal structure is a systematic process that begins with the synthesis and crystallization of the compound and culminates in the refinement of its atomic coordinates.

Step 1: Synthesis and Purification

The initial step involves the chemical synthesis of **4-iodo-5-methyl-1-phenyl-1H-pyrazole**. While specific synthetic routes for this exact molecule are not detailed in the provided search results, general methods for the synthesis of substituted pyrazoles are well-documented and can be adapted. Following synthesis, rigorous purification is essential to remove impurities that can hinder crystallization.

Step 2: Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. The goal is to obtain crystals of a suitable size (typically 0.1-0.5 mm in each dimension) with a well-ordered internal lattice. Common techniques include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
- **Cooling Crystallization:** A saturated solution of the compound is slowly cooled, leading to supersaturation and crystal growth.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[3]. The data collection process involves rotating the crystal and collecting the diffraction pattern on a detector[3][5].

Caption: A generalized workflow for small molecule single-crystal X-ray crystallography.

Key parameters for data collection include the choice of X-ray source (e.g., Mo K α or Cu K α radiation) and the temperature, which is often low (e.g., 100-173 K) to minimize thermal vibrations and potential crystal degradation[6][7].

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. Software packages like SHELXT are then used for ab initio structure solution, which provides an initial model of the atomic arrangement[6]. This model is then refined using least-squares methods with programs such as SHELXL to improve the fit between the calculated and observed diffraction data[6]. The final result is a detailed three-dimensional model of the molecule in the crystal lattice.

Comparative Analysis of Related Pyrazole Crystal Structures

In the absence of a crystal structure for **4-iodo-5-methyl-1-phenyl-1H-pyrazole**, we can gain valuable predictive insights by examining the crystallographic data of structurally analogous compounds. The following table summarizes key crystallographic parameters for several substituted pyrazoles.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
4-Iodo-1H-pyrazole	C ₃ H ₃ IN ₂	Tetragonal	I4 ₁ /a	16.035(3)	16.035(3)	6.8990(12)	90	[6]
4-Methyl-5-phenyl-1H-pyrazol-3-ol	C ₁₀ H ₁₀ N ₂ O	Monoclinic	P2 ₁ /c	26.4082(19)	11.0972(8)	14.1245(10)	118.996(1)	[7]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate	C ₁₁ H ₁₀ N ₂ O ₃	Monoclinic	P2 ₁ /c	9.5408(16)	9.5827(16)	11.580(2)	105.838(3)	[8]
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate	C ₁₆ H ₂₀ N ₂ O ₂	Triclinic	P-1	9.0665(2)	9.3351(2)	10.5408(3)	113.987(1)	[9]

Analysis of Comparators:

- **4-Iodo-1H-pyrazole:** This structure confirms the ability of the pyrazole ring to accommodate a bulky iodine substituent at the 4-position. The crystal packing is dominated by N-H...N hydrogen bonds, forming catemeric chains[6]. In **4-iodo-5-methyl-1-phenyl-1H-pyrazole**, the absence of the N-H proton will preclude this specific hydrogen bonding motif.
- **4-Methyl-5-phenyl-1H-pyrazol-3-ol:** This molecule features both methyl and phenyl substituents on the pyrazole ring. The dihedral angle between the pyrazole and phenyl rings is a key conformational feature, reported as 39.57(14)° and 41.95(13)° for the two independent molecules in the asymmetric unit[7]. This provides a reasonable starting point for modeling the orientation of the phenyl group in the target compound.
- **Phenyl-substituted Pyrazoles:** The other examples in the table further illustrate the conformational flexibility of the phenyl group relative to the pyrazole core, with dihedral angles influenced by the nature and position of other substituents.

Based on these comparisons, it is reasonable to hypothesize that the crystal structure of **4-iodo-5-methyl-1-phenyl-1H-pyrazole** will be influenced by steric interactions between the iodine, methyl, and phenyl groups. The packing in the solid state will likely be governed by weaker intermolecular forces such as C-H... π and π - π stacking interactions, given the absence of strong hydrogen bond donors.

Conclusion and Future Directions

While the crystal structure of **4-iodo-5-methyl-1-phenyl-1H-pyrazole** remains to be experimentally determined, this guide provides a clear roadmap for its elucidation. By following the detailed experimental protocol for single-crystal X-ray diffraction, researchers can unveil the precise three-dimensional architecture of this molecule. The comparative analysis of related pyrazole structures offers a valuable predictive framework, suggesting key conformational features to anticipate. The determination of this novel crystal structure would be a valuable contribution to the field, enabling more sophisticated molecular modeling and accelerating the exploration of its potential applications in drug discovery and materials science.

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